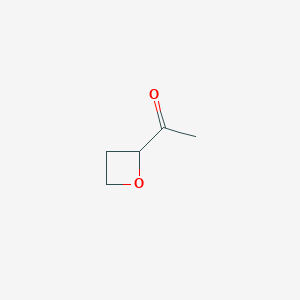

1-(Oxetan-2-yl)ethan-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(oxetan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4(6)5-2-3-7-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKPYLCZGPGQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Oxetan-2-yl)ethan-1-one: Technical Profile and Synthetic Utility

[1][2]

Executive Summary

1-(Oxetan-2-yl)ethan-1-one represents a high-value, chiral building block in medicinal chemistry.[1][2] Unlike its achiral isomer (3-acetyloxetane) or the symmetric oxetan-3-one, the 2-substituted scaffold introduces a stereogenic center directly adjacent to the ether oxygen.[1][2] This unique geometry allows for precise vector positioning of the acetyl group, making it a potent bioisostere for

Structural Dynamics & Physicochemical Profile

The oxetane ring is not planar; it exists in a puckered conformation to minimize torsional strain between adjacent methylene groups.[1][2] The introduction of an acetyl group at the C2 position creates a distinct electronic and steric environment.

Key Physicochemical Properties

| Property | Value / Description | Context |

| IUPAC Name | 1-(Oxetan-2-yl)ethan-1-one | |

| Molecular Formula | C | |

| Molecular Weight | 100.12 g/mol | Low MW fragment ideal for FBDD (Fragment-Based Drug Discovery).[1][2] |

| Chirality | Yes (C2 stereocenter) | Exists as ( |

| Ring Strain | ~106 kJ/mol | High reactivity toward nucleophiles and acids.[1][2] |

| Boiling Point | ~135–145 °C (Predicted) | Volatile liquid; requires careful concentration during workup.[1][2] |

| LogP | ~ -0.2 to 0.1 | Low lipophilicity due to the exposed ether oxygen and carbonyl.[1][2] |

| H-Bond Acceptors | 2 | Ether oxygen and Carbonyl oxygen.[1][2] |

Conformational Bias

The C2-acetyl group prefers a pseudo-equatorial orientation to minimize 1,2-steric interactions with the adjacent ring hydrogens.[1] This conformational lock is critical in binding scenarios, where the oxetane ring acts as a rigid spacer, directing the carbonyl vector into a specific region of the protein binding pocket.

Synthetic Routes & Manufacturing[3][4]

Synthesis of 2-substituted oxetanes is kinetically more challenging than 3-substituted analogs due to the lack of symmetry and the instability of intermediates.[1] The most robust route utilizes Oxetane-2-carboxylic acid as the starting material, leveraging the Weinreb amide strategy to prevent ring opening or over-addition.[1]

Primary Route: Weinreb Amide Intermediate

This protocol avoids the use of harsh acidic conditions or high temperatures that would trigger ring expansion to lactones.[2]

Figure 1: Synthetic workflow via Weinreb amide.[1][2][3] This pathway prevents the "double addition" of Grignard reagents that typically occurs with acid chlorides, ensuring the ketone is the final product.

Alternative: Visible-Light Giese Addition

Recent advances (e.g., by the MacMillan or Carreira groups) utilize photoredox catalysis to install functional groups at the 2-position via decarboxylative radical pathways.[1][2] While powerful, this is currently less scalable than the Weinreb route for simple acetyl derivatives.

Reactivity & Stability Challenges

The oxetane core is a "spring-loaded" electrophile.[1][2] Understanding its decomposition pathways is vital for successful handling.[1][2]

Acid-Catalyzed Isomerization

One of the most significant pitfalls is the rearrangement of 2-acyl oxetanes into 5-membered lactones (dihydrofuran-2-ones) or homoallylic alcohols under acidic conditions.[1][2]

-

Mechanism: Protonation of the ether oxygen weakens the C-O bond. Ring strain release drives the C-O bond cleavage, followed by recyclization or elimination.

-

Prevention: All purification (silica gel chromatography) must be performed with neutralized silica (pre-treated with 1% Et

N) or using alumina.[1][2]

Nucleophilic Susceptibility

While the ketone is the intended electrophile, strong nucleophiles can attack the oxetane C2 or C4 positions, leading to ring opening.

-

Grignard Reagents: MeMgBr reacts cleanly with the ketone/Weinreb amide at -78°C. However, at elevated temperatures (>0°C), it may attack the ring, especially if Lewis acids (MgBr

) are present in excess.

Figure 2: Divergent reactivity profile.[1][2] The central node represents the target molecule.[2] Red paths indicate decomposition; green indicates functionalization.[1][2]

Medicinal Chemistry Applications

Bioisosterism

1-(Oxetan-2-yl)ethan-1-one serves as a bioisostere for:

-

Isopropyl Ketones: The oxetane ring mimics the steric bulk of a gem-dimethyl group but with significantly lower lipophilicity (lower LogP) and higher metabolic stability against CYP450 oxidation (blocking the

-carbon).[1][2] - -Unsaturated Ketones: The rigid geometry can mimic the vector of an enone without the inherent reactivity (Michael acceptor) liability.[2]

Solubility Enhancement

Replacing a carbocyclic ring (e.g., cyclobutane) with an oxetane typically increases aqueous solubility by 10–50 fold due to the high polarity and hydrogen-bond accepting capability of the ether oxygen.

Experimental Protocol: Synthesis via Weinreb Amide[4][5][6][7]

Objective: Synthesis of 1-(Oxetan-2-yl)ethan-1-one from Oxetane-2-carboxylic acid.

Reagents:

-

Dichloromethane (DCM, anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

Step-by-Step Methodology:

-

Amide Formation:

-

Dissolve oxetane-2-carboxylic acid in anhydrous DCM at 0°C under N

. -

Add CDI portion-wise.[1][2] Evolution of CO

gas will be observed.[1][2] Stir for 30 min at 0°C. -

Add N,O-dimethylhydroxylamine hydrochloride.[1][2][3] Allow to warm to Room Temperature (RT) and stir for 3 hours.

-

Workup: Quench with water.[1][2] Extract with DCM.[1][2] Wash organics with saturated NaHCO

(to remove unreacted acid) and brine.[1][2] Dry over Na

-

-

Grignard Addition (Critical Step):

-

Purification:

References

-

Wuitschik, G., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link[1][2]

-

Burkhard, J. A., et al. (2010).[2][4] Synthesis and Structural Analysis of 2-Substituted Oxetanes. Organic Letters, 12(9), 1944–1947.[2] Link[1][2]

-

Bull, J. A., et al. (2016).[2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[2] Link[1][2]

-

Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1][2] Link

-

Jenkins, K., et al. (2026).[2] Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. Link* (Cited based on search context regarding Giese addition).

An In-depth Technical Guide to the Structural and Chemical Dichotomy of 2-Acetyloxetane and 3-Acetyloxetane for Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique combination of properties—compactness, polarity, and three-dimensionality—offers a compelling alternative to more traditional chemical moieties.[1][2] When functionalized with an acetyl group, the resulting acetyloxetanes present as versatile building blocks. However, the seemingly subtle shift of the acetyl group from the 2- to the 3-position of the oxetane ring instigates a cascade of significant changes in the molecule's structural, spectroscopic, and reactive profile. This guide provides a comprehensive comparative analysis of 2-acetyloxetane and 3-acetyloxetane, offering researchers, scientists, and drug development professionals the foundational knowledge required to strategically deploy these isomers in the design of novel therapeutics.

Introduction: The Strategic Value of Acetyloxetanes in Drug Discovery

The impetus to escape "flatland" in medicinal chemistry has driven the adoption of sp³-rich scaffolds that can better explore the three-dimensional space of biological targets.[1] Oxetanes have garnered considerable attention as bioisosteres for gem-dimethyl and carbonyl groups, often conferring improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[2][3] The introduction of an acetyl group provides a key chemical handle for further synthetic elaboration, enabling the construction of more complex molecular architectures.

The choice between a 2-acetyl or 3-acetyl substituent is a critical design element that can profoundly impact a drug candidate's profile. This decision should be informed by a deep understanding of the inherent differences in their stability, reactivity, and conformational preferences. This guide will dissect these differences, providing a clear rationale for experimental choices and a framework for predicting the behavior of these valuable building blocks.

Structural and Conformational Analysis: A Tale of Two Isomers

The oxetane ring is characterized by significant ring strain, estimated to be around 106 kJ/mol.[4] This inherent strain forces the ring into a slightly puckered conformation to alleviate torsional strain.[5] The position of the acetyl substituent directly influences the degree of this puckering and the overall molecular geometry.

dot

Caption: Ball-and-stick models of 2-acetyloxetane and 3-acetyloxetane.

In 2-acetyloxetane , the acetyl group is positioned adjacent to the ring oxygen. This proximity leads to significant electronic and steric interactions. The electron-withdrawing nature of the acetyl group is expected to polarize the adjacent C-O bond, potentially influencing its length and susceptibility to nucleophilic attack. Steric hindrance between the acetyl group and the protons on the C4 of the oxetane ring will likely favor a conformation that minimizes these interactions.

Conversely, in 3-acetyloxetane , the acetyl group is situated on the carbon opposite the ring oxygen. This symmetrical substitution pattern results in a different set of intramolecular forces. The influence of the acetyl group on the C-O bonds is more distant and primarily inductive. The conformational flexibility of the acetyl group relative to the ring is also greater in the 3-substituted isomer.

Computational Analysis Workflow

To quantify these structural differences, a computational analysis using density functional theory (DFT) is proposed. This approach allows for the calculation of key geometric parameters and the exploration of the conformational landscape of both isomers.

dot

Caption: Proposed workflow for computational analysis of acetyloxetane isomers.

Synthesis of 2- and 3-Acetyloxetane: Strategic Pathways

The synthesis of these isomers requires distinct strategies, primarily dictated by the availability of starting materials and the desired substitution pattern.

Synthesis of 3-Acetyloxetane

A robust and common route to 3-substituted oxetanes begins with the commercially available oxetan-3-one.

Proposed Synthetic Pathway for 3-Acetyloxetane:

dot

Caption: Plausible synthetic route to 3-acetyloxetane.

Experimental Protocol: Synthesis of 3-Acetyloxetane

-

Step 1: Grignard Addition to Oxetan-3-one.

-

To a solution of oxetan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(1-hydroxyethyl)oxetane.[6][7]

-

-

Step 2: Oxidation to 3-Acetyloxetane.

-

To a solution of the crude alcohol from Step 1 in dichloromethane (CH₂Cl₂), add pyridinium chlorochromate (PCC) (1.5 eq).

-

Stir the reaction at room temperature for 4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel, eluting with diethyl ether.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford 3-acetyloxetane.[8]

-

Synthesis of 2-Acetyloxetane

The synthesis of 2-acetyloxetane is more challenging due to the higher reactivity of the 2-position. A potential route involves the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, to form the oxetane ring.[5][9]

Proposed Synthetic Pathway for 2-Acetyloxetane:

dot

Caption: Plausible synthetic route to a 2-acetyloxetane derivative.

Experimental Protocol: Synthesis of a 2-Acetyloxetane Derivative (Illustrative)

-

Step 1: Paternò-Büchi Reaction.

-

A solution of acrolein (1.0 eq) and a large excess of acetone (as both reactant and solvent) containing a photosensitizer (e.g., benzophenone) is irradiated with a UV lamp (λ > 300 nm) at room temperature.

-

The reaction progress is monitored by GC-MS.

-

Upon consumption of the acrolein, the excess acetone is removed under reduced pressure to yield the crude 2-formyl-4,4-dimethyloxetane.

-

-

Step 2 & 3: Grignard Reaction and Oxidation.

-

The subsequent Grignard reaction and oxidation would follow similar procedures as outlined for the synthesis of 3-acetyloxetane.

-

Spectroscopic Characterization: Fingerprinting the Isomers

The distinct electronic environments of 2- and 3-acetyloxetane give rise to unique spectroscopic signatures, which are critical for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

| Compound | Position | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| 2-Acetyloxetane | Oxetane-CH | ~4.8 - 5.0 (m) | ~75 - 80 |

| Oxetane-CH₂ | ~2.5 - 2.8 (m) | ~25 - 30 | |

| Oxetane-CH₂ | ~4.5 - 4.7 (m) | ~65 - 70 | |

| Acetyl-CH₃ | ~2.2 (s) | ~25 - 30 | |

| Carbonyl-C | - | ~205 - 210 | |

| 3-Acetyloxetane | Oxetane-CH | ~3.5 - 3.8 (m) | ~35 - 40 |

| Oxetane-CH₂ | ~4.6 - 4.8 (m) | ~70 - 75 | |

| Acetyl-CH₃ | ~2.3 (s) | ~28 - 33 | |

| Carbonyl-C | - | ~208 - 213 |

Note: These are predicted values and may vary based on the specific experimental conditions. Predictions are based on established chemical shift ranges and substituent effects.[10]

Infrared (IR) Spectroscopy

Both isomers will exhibit characteristic IR absorptions for the ketone and the cyclic ether.

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |

| C=O (Ketone) | Stretch | 1710 - 1725 (strong) |

| C-O-C (Oxetane) | Asymmetric Stretch | 1100 - 1150 (strong) |

The precise position of the C=O stretch may differ slightly between the two isomers due to the electronic influence of the oxetane ring at different positions.

Reactivity Profile: A Matter of Stability and Ring Strain

The reactivity of acetyloxetanes is dominated by two key features: the electrophilicity of the acetyl carbonyl group and the inherent strain of the oxetane ring.

Reactions of the Acetyl Group

The acetyl group in both isomers will undergo typical ketone reactions, such as reduction, Grignard addition, and Wittig olefination. The steric environment around the carbonyl group will influence the reaction rates, with the 2-acetyl group likely being more sterically hindered.

Ring-Opening Reactions

The high ring strain of the oxetane makes it susceptible to ring-opening reactions, particularly under acidic conditions.[5] Lewis acids can coordinate to the ring oxygen, activating the C-O bonds towards nucleophilic attack.[11][12]

dot

Caption: General mechanism for Lewis acid-catalyzed ring-opening of oxetanes.

A critical difference between the two isomers lies in their metabolic stability. Studies have shown that 3-substituted oxetanes are generally more stable to metabolic degradation than their 2-substituted counterparts.[4] 2-Substituted oxetanes are more prone to undergo ring scission, leading to the formation of hydroxy acid and diol metabolites.[4] This suggests that the 2-acetyloxetane ring is inherently more labile.

This increased lability of the 2-substituted isomer can be attributed to the proximity of the acetyl group to the ring oxygen. The electron-withdrawing acetyl group can stabilize a developing positive charge on the adjacent carbon during the ring-opening process, thus lowering the activation energy for this transformation.

Conclusion: Strategic Isomer Selection in Drug Design

The choice between 2-acetyloxetane and 3-acetyloxetane is a nuanced decision with significant implications for drug development.

-

3-Acetyloxetane offers greater chemical and metabolic stability, making it a more robust building block for incorporation into drug candidates where the oxetane moiety is intended to be a stable structural element. Its symmetrical nature may also simplify synthetic access and characterization.

-

2-Acetyloxetane , while less stable, presents opportunities for use as a reactive intermediate. The inherent lability of the ring could be exploited in the design of prodrugs or in synthetic sequences where a controlled ring-opening is a desired transformation.

By understanding the fundamental structural and chemical differences outlined in this guide, drug development professionals can make more informed decisions in the selection and application of these valuable acetyloxetane isomers, ultimately accelerating the discovery of novel and effective therapeutics.

References

-

Litskan, E. V., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 12150-12233. [Link]

-

Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting, University of Illinois Urbana-Champaign. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

-

Bull, J. A., & Croft, R. A. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2356-2360. [Link]

-

ChemComplete. (2020). Acid Catalyzed Epoxide Openings - How do I know which product forms?. YouTube. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. [Link]

-

Burford, R. J., & Taylor, R. J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]

-

Li, Y., et al. (2023). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Organics, 5(1), 1-15. [Link]

-

The Dong Group. (n.d.). Oxetane Presentation. University of California, Irvine. [Link]

-

Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. [Link]

-

Stepan, A. F., et al. (2011). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 54(22), 7816-7836. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Hamlin, T. A., & Bickelhaupt, F. M. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(5), 4022-4032. [Link]

-

ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(1), 63. [Link]

-

Mestrelab Research. (2010). Starting Guide to NMRPredict Desktop. Mestrelab Resources. [Link]

-

D'Auria, M., & Racioppi, R. (2016). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 21(11), 1469. [Link]

Sources

- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-(Oxetan-3-yl)ethan-1-one: Synthesis, Safety, and Applications in Drug Discovery

A Note on Isomeric Specificity: Initial inquiries for "1-(Oxetan-2-yl)ethan-1-one" did not yield a specific, publicly available CAS number or extensive safety data. This suggests that the 2-substituted isomer is less common or not as commercially prevalent as its constitutional isomer, 1-(Oxetan-3-yl)ethan-1-one . Consequently, this guide will focus on the latter, for which comprehensive data is readily accessible. The CAS number for 1-(Oxetan-3-yl)ethan-1-one is 1507872-90-3 .[1][2][3]

This technical guide provides a comprehensive overview of 1-(oxetan-3-yl)ethan-1-one, a valuable building block in medicinal chemistry. We will delve into its chemical identity, safety profile, synthetic methodologies, and its burgeoning role in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

1-(Oxetan-3-yl)ethan-1-one is a ketone derivative of the oxetane heterocyclic system. The incorporation of the strained four-membered oxetane ring imparts unique physicochemical properties that are increasingly sought after in drug design.[4][5][6]

| Identifier | Value |

| IUPAC Name | 1-(oxetan-3-yl)ethanone[1][3] |

| CAS Number | 1507872-90-3[1][2][3] |

| Molecular Formula | C₅H₈O₂[1][3] |

| Molecular Weight | 100.12 g/mol [2] |

| SMILES | CC(=O)C1COC1[1] |

Comprehensive Safety Data

Understanding the hazard profile of a chemical is paramount for its safe handling in a research and development setting. The following table summarizes the Globally Harmonized System (GHS) classification for 1-(oxetan-3-yl)ethan-1-one.[1]

| Hazard Category | GHS Classification |

| Pictograms | |

| Signal Word | Warning [3] |

| Hazard Statements | H226: Flammable liquid and vapor.[1] H302: Harmful if swallowed.[1][3] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

Personal Protective Equipment (PPE): When handling 1-(oxetan-3-yl)ethan-1-one, it is crucial to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

First Aid Measures:

-

If swallowed: Immediately call a poison control center or doctor. Do not induce vomiting.

-

In case of skin contact: Immediately flush the skin with plenty of water. Remove contaminated clothing and wash before reuse.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

Synthesis of 1-(Oxetan-3-yl)ethan-1-one: A Step-by-Step Protocol

The synthesis of 3-substituted oxetanes often begins with the construction of the core oxetane ring, followed by functionalization. A common precursor for many 3-substituted oxetanes is oxetan-3-one.

Synthesis of Oxetan-3-one: A widely adopted method for the synthesis of oxetan-3-one involves a four-step sequence starting from dihydroxyacetone dimer.[8] This key intermediate is then commercially available from numerous suppliers.

Workflow for the Synthesis of Oxetan-3-one

Caption: Synthetic pathway to Oxetan-3-one.

Synthesis of 1-(Oxetan-3-yl)ethan-1-ol: A plausible subsequent step to obtain the title compound's precursor involves the reaction of oxetan-3-one with a methyl Grignard reagent.

Experimental Protocol: Synthesis of 1-(Oxetan-3-yl)ethan-1-ol from Oxetan-3-one

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of oxetan-3-one in anhydrous diethyl ether.

-

Grignard Addition: The solution is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide (MeMgBr) in diethyl ether is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(oxetan-3-yl)ethan-1-ol.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Oxidation to 1-(Oxetan-3-yl)ethan-1-one: The final step is the oxidation of the secondary alcohol to the corresponding ketone.

Experimental Protocol: Oxidation of 1-(Oxetan-3-yl)ethan-1-ol

-

Reaction Setup: To a solution of 1-(oxetan-3-yl)ethan-1-ol in dichloromethane is added an oxidizing agent such as pyridinium chlorochromate (PCC) or a Dess-Martin periodinane (DMP) based system.[9]

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of celite and the filtrate is washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography to afford 1-(oxetan-3-yl)ethan-1-one.

Synthesis Workflow Visualization

Caption: Synthesis of 1-(Oxetan-3-yl)ethan-1-one.

The Role of the Oxetane Motif in Drug Discovery

The oxetane ring has emerged as a valuable structural motif in modern medicinal chemistry.[4][5][6] Its incorporation into drug candidates can lead to significant improvements in key pharmacological properties.

-

Improved Physicochemical Properties: Oxetanes are often used as bioisosteric replacements for gem-dimethyl or carbonyl groups.[5] This substitution can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability.[4][10]

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can be utilized to decrease the basicity of nearby amine groups, which can be beneficial for optimizing pharmacokinetic profiles.[4][5]

-

Vectorial Exit and Conformational Rigidity: The defined geometry of the oxetane ring can provide a specific exit vector for substituents and introduce a degree of conformational rigidity, which can be advantageous for optimizing binding to biological targets.

While specific applications of 1-(oxetan-3-yl)ethan-1-one are not extensively documented in publicly available literature, its structure makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The ketone functionality provides a handle for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds.

Conclusion

1-(Oxetan-3-yl)ethan-1-one is a valuable chemical entity with a well-defined safety profile and accessible synthetic routes. Its utility is underscored by the growing importance of the oxetane motif in drug discovery and development. As researchers continue to explore the chemical space of oxetane-containing compounds, building blocks like 1-(oxetan-3-yl)ethan-1-one will undoubtedly play a crucial role in the design and synthesis of the next generation of therapeutics. It is important for researchers to distinguish it from its 2-substituted isomer, for which data is not as readily available.

References

-

PubChem. 1-(Oxetan-3-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

Air Liquide. SAFETY DATA SHEET Ethane. [Link]

-

Ludwig-Maximilians-Universität München. Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. [Link]

-

Wuts, P. G. M., & Greene, T. W. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15264-15313. [Link]

-

Stepan, A. F., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1436-1453. [Link]

-

Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

-

ACS Publications. Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

-

Atlantis Press. Study on Synthesis Of Oxetan-3-ol. [Link]

Sources

- 1. 1-(Oxetan-3-yl)ethan-1-one | C5H8O2 | CID 82593533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1507872-90-3|1-(Oxetan-3-yl)ethan-1-one|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. atlantis-press.com [atlantis-press.com]

Bioisosteric potential of 2-substituted oxetane ketones

Bioisosteric Potential of 2-Substituted Oxetane Ketones: A Technical Guide

Part 1: The Strategic Imperative

1.1 The Oxetane Renaissance: Beyond the 3,3-Disubstitution In the last decade, the oxetane ring has graduated from a synthetic curiosity to a "privileged scaffold" in medicinal chemistry.[1] Historically, the field has been dominated by 3,3-disubstituted oxetanes (e.g., 3-fluoro-3-aryloxetanes), widely adopted as metabolically stable, polar bioisosteres for gem-dimethyl groups and carbonyls. However, a new frontier is emerging: 2-substituted oxetane ketones (specifically 2-acyloxetanes ).

Unlike their C3-substituted counterparts, 2-substituted oxetanes introduce a chiral center directly adjacent to the ring oxygen, offering a unique vector for exploring chemical space. The 2-acyloxetane motif (

1.2 The Bioisosteric Rationale Why deploy a 2-substituted oxetane ketone?

-

Conformational Locking: The oxetane ring locks the

bond, restricting the rotatable bonds found in linear ether-ketone analogs (e.g., -

Metabolic Shielding: The steric bulk of the oxetane ring at the

-position protects the adjacent ketone from nucleophilic attack and enzymatic reduction, while the ring itself is surprisingly resistant to oxidative metabolism compared to THF or linear ethers. -

Dipole Orientation: The oxetane oxygen and the ketone carbonyl create a distinct dipole vector, often orthogonal to the hydrocarbon skeleton, which is critical for engaging specific solvent-exposed or pocket-buried residues.

Part 2: Physicochemical & Structural Profile[2][3][4][5][6]

The 2-substituted oxetane ketone is not merely a spacer; it is a functional pharmacophore.

| Property | 2-Substituted Oxetane Ketone | Linear Analog ( | Gem-Dimethyl Analog |

| LogD (Lipophilicity) | Low (High Polarity) | Low | High |

| Metabolic Stability | High (Ring strain prevents easy oxidation) | Low (O-dealkylation liability) | Medium |

| H-Bond Acceptors | 2 (Strong Ether + Ketone) | 2 (Ether + Ketone) | 1 (Ketone only) |

| Conformation | Rigid (Puckered Ring) | Flexible (Rotatable) | Rigid |

| Chirality | Defined ( | Achiral (usually) | Achiral |

The "Puckering" Effect:

Oxetane is not planar; it exists in a puckered conformation (

Part 3: Synthetic Access (The "Giese" Breakthrough)

Historically, synthesizing 2-substituted oxetanes was the bottleneck, often requiring difficult ring closures of chiral 1,3-diols. However, recent advances in photoredox catalysis and radical chemistry have revolutionized access.

Mechanism: Decarboxylative Giese Addition

The most robust modern route involves the generation of an

Caption: Photoredox-catalyzed synthesis of 2-substituted oxetane ketones via decarboxylative Giese addition, bypassing difficult ring-closure steps.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-(2-Oxoethyl)oxetane via Photoredox Catalysis

Rationale: This protocol utilizes a decarboxylative radical conjugate addition, avoiding strong bases that could open the strained oxetane ring.

Materials:

-

Oxetane-2-carboxylic acid (1.0 equiv)

-

N-Hydroxyphthalimide (NHPI) (1.1 equiv)

-

DIC (Diisopropylcarbodiimide) (1.1 equiv)

-

Methyl vinyl ketone (MVK) (3.0 equiv)

-

Photocatalyst:

(2 mol%) -

Hantzsch Ester (1.5 equiv)

-

Solvent: Dichloromethane (DCM) / DMF

Workflow:

-

Activation: Dissolve oxetane-2-carboxylic acid in DCM. Add NHPI and DIC at 0°C. Stir for 2h to form the redox-active ester. Filter off urea byproduct and concentrate.

-

Reaction Setup: In a Pyrex reaction tube, dissolve the active ester (0.2 mmol) and MVK (0.6 mmol) in degassed DMF (2 mL).

-

Catalyst Addition: Add

and Hantzsch Ester (reductant). -

Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature for 16 hours. Note: Use a fan to maintain ambient temperature and prevent thermal ring opening.

-

Purification: Dilute with brine, extract with EtOAc. Purify via flash column chromatography (Silica, Hexane/EtOAc gradient). The oxetane ring is stable on silica.

Validation Criteria:

-

1H NMR: Look for the characteristic multiplets of the oxetane ring protons (

4.5–5.0 ppm) and the disappearance of the NHPI signals. -

Stability Check: Ensure no signals corresponding to the ring-opened aldehyde (Grob fragmentation product) are visible.

Protocol B: Metabolic Stability Assessment (Microsomal Clearance)

Rationale: To verify the bioisosteric advantage over linear ethers.

-

Preparation: Prepare a 10 mM stock of the 2-substituted oxetane ketone in DMSO.

-

Incubation: Dilute to 1

M in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL). -

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH (1 mM).

-

Sampling: Aliquot 50

L at -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. Calculate-

Success Metric:

indicates excellent stability.

-

Part 5: Bioisosteric Case Studies

5.1 Peptidomimetics (The Proline Surrogate)

2-Substituted oxetanes can mimic the turn conformation of proline. In a peptide backbone, replacing a

5.2 The "Alpha-Heteroatom" Replacement

In many kinase inhibitors, an

-

Replacement: The 2-acyloxetane.

-

Outcome: The oxetane oxygen mimics the methoxy oxygen's H-bond accepting capability, but the carbon framework is resistant to CYP450-mediated dealkylation.

Caption: SAR logic for replacing labile alpha-methoxy ketones with the robust 2-acyloxetane scaffold.

References

-

Oxetanes in Drug Discovery Campaigns. J. Med. Chem., 2023.[4]

-

Methodologies for the Formation of 2-Substituted Oxetanes. Org. Process Res. Dev., 2025.[5][6]

-

Visible-light-mediated synthesis of 2-oxetanes via Giese addition. Chem. Sci., 2023.

-

Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery. University of Warwick, 2014.

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem. Rev., 2016.

Sources

- 1. Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00936J [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolic Stability of 1-(Oxetan-2-yl)ethan-1-one in Drug Design

Executive Summary

The oxetane ring has emerged from a structural curiosity to a cornerstone motif in modern medicinal chemistry, prized for its ability to fine-tune the physicochemical properties of drug candidates.[1] This guide provides a deep dive into the metabolic stability of oxetane-containing compounds, with a specific focus on the representative structure, 1-(Oxetan-2-yl)ethan-1-one. We will dissect the underlying principles of oxetane metabolism, present detailed, field-proven protocols for its experimental assessment, and explore the critical structure-metabolic stability relationships that empower rational drug design. By understanding the causality behind experimental choices and metabolic pathways, researchers can strategically employ the oxetane motif to engineer molecules with optimized pharmacokinetic profiles, thereby reducing attrition rates in drug development.

Section 1: The Oxetane Motif in Modern Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for escaping the "flatland" of traditional aromatic scaffolds. Among these, the oxetane ring—a four-membered ether—offers a unique constellation of properties that are highly advantageous for drug design.

1.1. Physicochemical Advantages of the Oxetane Scaffold

The oxetane motif is characterized by its low molecular weight, inherent polarity, and distinct three-dimensional structure.[1] Unlike its carbocyclic analog, cyclobutane, the endocyclic oxygen atom imparts a significant dipole moment and reduces lipophilicity, which can enhance aqueous solubility—a common hurdle in drug development.[2][3] Furthermore, the ring's puckered conformation introduces sp³ character, improving the spatial arrangement of substituents to optimize interactions with biological targets.[2]

1.2. The Oxetane as a Versatile Bioisostere

A key application of the oxetane ring is its use as a bioisostere for other common functional groups. This strategy involves replacing a specific group in a lead compound with an oxetane to improve its drug-like properties without compromising biological activity.

-

Carbonyl and gem-Dimethyl Replacement: The oxetane motif is an effective replacement for carbonyl and gem-dimethyl groups.[1][4][5] It can mimic the hydrogen-bonding acceptor capability of a ketone while often conferring greater metabolic stability and improved solubility.[6] When replacing a gem-dimethyl group, the oxetane offers similar steric bulk but with increased polarity and a potential reduction in metabolic liability associated with alkyl groups.[2]

The table below summarizes the comparative effects of these bioisosteric replacements.

| Feature | gem-Dimethyl Group | Carbonyl Group | Oxetane Motif | Rationale for Advantage |

| Polarity | Low | High | Moderate-High | Balances solubility and permeability.[2] |

| Metabolic Stability | Can be liable to oxidation | Can be liable to reduction | Generally more stable | Less prone to common CYP450-mediated oxidation or carbonyl reduction.[4][5] |

| Solubility | Low | Variable | Generally Improved | The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility.[3] |

| 3D Character (Fsp³) | High | Low | High | Increases structural complexity for better target engagement.[1] |

Section 2: Understanding the Metabolic Landscape of Oxetane-Containing Compounds

A drug's metabolic fate is a critical determinant of its efficacy and safety. For oxetane-containing molecules like 1-(Oxetan-2-yl)ethan-1-one, metabolism is primarily governed by two major enzyme superfamilies: Cytochrome P450s (CYPs) and microsomal Epoxide Hydrolase (mEH). The interplay between these pathways is heavily influenced by the substitution pattern on the oxetane ring.

2.1. Key Metabolic Pathways

-

Cytochrome P450 (CYP)-Mediated Oxidation: CYPs are the primary drivers of Phase I metabolism for the majority of small molecule drugs.[7][8] For oxetanes, CYPs can catalyze oxidations at various positions. For a 3-monosubstituted oxetane, a common metabolic route is oxidation of the methylene carbon adjacent to a nitrogen atom, leading to N-dealkylation.[2]

-

Microsomal Epoxide Hydrolase (mEH)-Catalyzed Hydrolysis: Uniquely, the strained oxetane ring is a substrate for mEH, an enzyme typically associated with the detoxification of epoxides. This pathway involves the hydrolytic cleavage of the oxetane ring to form a 1,3-diol metabolite.[9][10] This can be a significant clearance pathway, and strategically directing metabolism towards mEH can reduce the reliance on CYP enzymes, potentially minimizing drug-drug interactions (DDIs).[9]

2.2. The Influence of Substitution Patterns

The position of substituents on the oxetane ring profoundly dictates its metabolic stability and the dominant clearance pathway.

-

2-Substituted Oxetanes: Compounds like 1-(Oxetan-2-yl)ethan-1-one are susceptible to ring scission, forming diol and hydroxy acid metabolites.[2]

-

3-Substituted Oxetanes: These are often more stable towards ring opening. Metabolism tends to occur on adjacent functionalities, such as through N-dealkylation if an amine is present.[2]

-

3,3-Disubstituted Oxetanes: This substitution pattern is generally the most metabolically robust, as the steric hindrance around the 3-position protects the ring from enzymatic attack.[1][5]

The diagram below illustrates the competing metabolic pathways for a generic substituted oxetane.

Caption: Competing CYP450 and mEH metabolic pathways for oxetane-containing compounds.

Section 3: Experimental Assessment of Metabolic Stability

Evaluating metabolic stability early in the drug discovery process is essential for selecting candidates with promising pharmacokinetic profiles.[11] The in vitro liver microsomal stability assay is the industry-standard primary screen for this purpose.[12][13]

3.1. Core Protocol: The Liver Microsomal Stability Assay

This assay quantifies the rate at which a compound is metabolized by the rich complement of Phase I enzymes, particularly CYPs, found in liver microsomes.[12][14] The primary endpoint is the calculation of in vitro half-life (t½) and intrinsic clearance (CLint).

Causality Behind the Method:

-

Why Liver Microsomes? The liver is the body's primary site of drug metabolism, and microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[12]

-

Why NADPH? The catalytic cycle of CYP enzymes is dependent on the reducing equivalent NADPH (Nicotinamide adenine dinucleotide phosphate). Its inclusion initiates the metabolic reactions.[15] A "minus-cofactor" control is crucial to ensure that observed compound loss is due to enzymatic activity and not chemical instability.[16]

-

Why Quench with Organic Solvent? Adding a cold organic solvent like acetonitrile terminates the enzymatic reaction by precipitating the microsomal proteins, allowing for analysis of the remaining compound in the supernatant.[15]

Detailed Experimental Protocol:

| Step | Action | Rationale |

| 1. Reagent Preparation | Prepare stock solutions of the test compound (e.g., 1-(Oxetan-2-yl)ethan-1-one), liver microsomes (human, rat), and NADPH cofactor in appropriate buffers (e.g., 100 mM Phosphate buffer, pH 7.4). | Ensures all components are at the correct concentration for the reaction. |

| 2. Incubation Setup | In a 96-well plate, add buffer, the test compound (final concentration typically 1 µM), and liver microsomes (e.g., 0.5 mg/mL protein). Include controls: a minus-cofactor well (buffer instead of NADPH) and a positive control (e.g., testosterone). | Establishes the reaction environment and necessary controls for data validation.[15] |

| 3. Pre-incubation | Pre-incubate the plate at 37°C for 5-10 minutes. | Allows the system to reach thermal equilibrium before initiating the reaction.[16] |

| 4. Reaction Initiation | Initiate the reaction by adding a pre-warmed NADPH solution to all wells except the minus-cofactor control. The t=0 sample is taken immediately by adding quenching solution. | Synchronizes the start of metabolism across all wells. The t=0 point serves as the 100% reference. |

| 5. Time-Point Sampling | At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard. | The time course allows for the determination of the rate of disappearance.[15] |

| 6. Sample Processing | Centrifuge the plate to pellet the precipitated proteins. | Clarifies the supernatant for analysis. |

| 7. Analytical Quantification | Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | LC-MS/MS provides the sensitivity and selectivity required for accurate quantification of the parent compound.[17][18] |

3.2. Data Analysis and Interpretation

The concentration of the test compound remaining at each time point is measured. The natural log of the percentage of compound remaining is plotted against time. The slope of this line (k) is used to calculate the in vitro half-life and intrinsic clearance.

-

Half-Life (t½): t½ = 0.693 / k

-

Intrinsic Clearance (CLint, in µL/min/mg protein): CLint = (0.693 / t½) * (1 / [microsomal protein concentration])

Example Hypothetical Data for 1-(Oxetan-2-yl)ethan-1-one:

| Time (min) | % Remaining | ln(% Remaining) |

| 0 | 100 | 4.61 |

| 5 | 85 | 4.44 |

| 15 | 60 | 4.09 |

| 30 | 35 | 3.56 |

| 45 | 18 | 2.89 |

From a linear regression of this data, one can derive the clearance rate and predict its metabolic stability.

3.3. Analytical Gold Standard: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for metabolic stability assays.[19][20]

-

Chromatography (LC): Separates the parent drug from its metabolites and matrix components.

-

Mass Spectrometry (MS/MS): Provides highly selective and sensitive quantification of the parent drug and enables the structural elucidation of metabolites formed during the incubation.[21]

The general workflow for a metabolic stability assay is depicted below.

Caption: Standard experimental workflow for a liver microsomal stability assay.

Section 4: Structure-Metabolic Stability Relationships (SMSR)

Understanding how specific structural features influence metabolic fate is the essence of rational drug design. For 1-(Oxetan-2-yl)ethan-1-one, both the oxetane ring and the acetyl group represent potential metabolic "soft spots."

4.1. Strategies to Enhance Metabolic Stability

-

Blocking Metabolic Sites: Introducing substituents at or near a known site of metabolism can sterically hinder enzyme access. For instance, adding a methyl or fluoro group to a carbon atom susceptible to CYP-mediated hydroxylation can block the reaction.

-

Modulating Electronics: Altering the electronic properties of the molecule can make a potential metabolic site less favorable for enzymatic attack. Replacing a hydrogen with an electron-withdrawing group like fluorine can strengthen the C-H bond, making it less prone to oxidation.

-

Bioisosteric Replacement: If a particular functional group is a primary metabolic liability, it can be replaced with a more stable bioisostere. The oxetane ring itself is often incorporated for this very reason.[22]

4.2. Application to 1-(Oxetan-2-yl)ethan-1-one

Given that 2-substituted oxetanes are prone to ring cleavage, strategies to stabilize this specific molecule could include:

-

Modification of the Acetyl Group: The ketone could be reduced to an alcohol or replaced with a different functional group that is less metabolically active.

-

Substitution on the Oxetane Ring: Introducing substituents at the 3- or 4-positions of the oxetane ring could sterically shield the 2-position from enzymatic attack or alter the ring strain, potentially reducing its susceptibility to mEH-mediated hydrolysis. Moving to a 3,3-disubstituted pattern would be expected to significantly enhance stability.[1]

Section 5: Conclusion and Future Directions

The 1-(Oxetan-2-yl)ethan-1-one structure serves as an excellent model for understanding the metabolic intricacies of a now-ubiquitous scaffold in drug discovery. The stability of this and related compounds is a delicate balance between CYP-mediated oxidation and mEH-catalyzed hydrolysis, a balance that can be tipped favorably through rational, structure-based design.

The strategic incorporation of an oxetane can improve a molecule's physicochemical properties and metabolic profile.[2][23] However, as this guide has detailed, the oxetane ring itself is not metabolically inert. A thorough experimental evaluation using robust in vitro assays like the liver microsomal stability test is non-negotiable.

Looking forward, a significant challenge and opportunity lies in the development of more accurate in silico models to predict the metabolic fate of oxetane-containing compounds. Currently, the available datasets are limited, which hampers the predictive power of such models.[1] As more experimental data on the metabolism of diverse oxetanes becomes available, machine learning and QSAR models will become increasingly powerful tools, further accelerating the design of safer and more effective medicines.

References

- PharmaBlock. (n.d.). Oxetanes in Drug Discovery.

-

Ste-Marie, L., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12393–12437. [Link]

- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.

- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.

- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from Cambridge MedChem Consulting website.

- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.

-

Ste-Marie, L., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(14), 9667–9753. [Link]

-

Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

-

Sran, A., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(17), 8338-8351. [Link]

- Foti, R. S., & Wahlstrom, J. L. (2018). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Clinical Pharmacology & Therapeutics, 103(4), 585-590.

- Stepan, A. F., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry, 19(4), 749-755.

- Cyprotex. (n.d.). Microsomal Stability.

- O'Brien, S. E., et al. (2015). Cytochrome P450 Mediated Drug Metabolism. In Computational Drug Design (pp. 67-88). Royal Society of Chemistry.

- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.

- Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.

- Scott, J. S., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 12(4), 649-656.

- Bioanalysis Zone. (n.d.). LC-MS.

- Sran, A., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways.

- Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.

- Huang, G., & Wicha, M. S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115802.

- Delos Reyes, A. M. V., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Chemical Science, 14(37), 10178-10186.

- D'Arienzo, C. J., et al. (2021). Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. Analytical and Bioanalytical Chemistry, 413(9), 2369-2384.

- Guengerich, F. P. (2022). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 30(1), 1-16.

- Dzakwan, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Molecules, 28(10), 4141.

- Eurofins Discovery. (n.d.). Metabolic Stability Services.

- Siramshetty, V., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data.

- Chemspace. (n.d.). Bioisosteric Replacements.

- Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

- Raffa, R. B., & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-475.

- Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS.

- Wong, L. F., et al. (2017). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Journal of Medicinal Chemistry, 60(16), 7052-7065.

- ResearchGate. (n.d.). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide.

- SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). [Video]. YouTube.

- Huang, G., & Wicha, M. S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.

- Creative Bioarray. (n.d.). Microsomal Stability Assay.

- ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]

- 9. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. bioanalysis-zone.com [bioanalysis-zone.com]

- 19. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. technologynetworks.com [technologynetworks.com]

- 21. youtube.com [youtube.com]

- 22. chem-space.com [chem-space.com]

- 23. scirp.org [scirp.org]

Technical Guide: 2-Acyl Oxetane Derivatives in Drug Discovery

The following technical guide details the synthesis, reactivity, and medicinal chemistry applications of 2-acyl oxetane derivatives.

Executive Summary

While 3,3-disubstituted oxetanes have achieved "privileged scaffold" status in medicinal chemistry (e.g., as gem-dimethyl bioisosteres), 2-acyl oxetanes represent a distinct, higher-energy chemical space. Structurally analogous to proline and

Part 1: The 2-Acyl Oxetane Motif

Structural & Electronic Properties

Unlike their 3-substituted counterparts, 2-acyl oxetanes possess a carbonyl group directly attached to the strained ether ring. This creates a unique electronic environment:

-

Ring Strain:

106 kJ/mol (similar to epoxides).[1] -

Inductive Effect: The oxetane oxygen is electron-withdrawing, lowering the pKa of the

-carbonyl position compared to acyclic ethers. -

Vector: The C2-substitution mimics the geometry of proline, making 2-acyl oxetanes ideal candidates for oxetane amino acids (e.g., oxetane-2-carboxylic acid).

The Stability Paradox

The defining feature of 2-acyl oxetanes is their susceptibility to ring expansion. Under acidic or thermal stress, the ring oxygen attacks the activated carbonyl (or vice versa via carbocation intermediates), leading to thermodynamic relaxation into a 5-membered lactone (tetrahydrofuran-2-one).

Key Insight: Successful isolation requires "freezing" the conformation via intramolecular Hydrogen bonding or avoiding Lewis acidic conditions during purification.

Part 2: Critical Reactivity Pathways (Visualized)

The following diagram illustrates the divergent pathways of 2-acyl oxetanes: the desired bioisosteric utility versus the fatal ring expansion.

Figure 1: The divergent fate of 2-acyl oxetanes. Acidic conditions trigger rearrangement to the thermodynamically stable lactone.

Part 3: Synthetic Methodologies

Method A: The Paternò-Büchi Reaction (Photochemical)

This is the most direct route to 2-aryl-2-acyl oxetanes. It involves the [2+2] cycloaddition of an excited carbonyl (aldehyde/ketone) with an electron-rich alkene (often a silyl enol ether or furan).

-

Mechanism: Radical pathway involving a 1,4-biradical intermediate.

-

Regioselectivity: Controlled by the stability of the biradical intermediate.

-

Scope: Excellent for generating complex 2-substituted oxetanes that are difficult to access via cyclization.

Protocol 1: Synthesis of 2-Phenyl-oxetane-2-carboxylate

-

Reagents: Methyl phenylglyoxylate (1.0 equiv), Furan (excess/solvent), benzene.

-

Conditions: Irradiate (high-pressure Hg lamp,

nm) at 10°C under Argon. -

Workup: Evaporate solvent at low temperature (<30°C).

-

Purification: Flash chromatography on silica gel pre-treated with 1% Et3N (to neutralize acidity). Do not use standard acidic silica.

Method B: Intramolecular Cyclization (Williamson Ether Type)

The "workhorse" method for non-aryl derivatives, typically starting from 1,3-diols or

-

Precursor: 3-halo-2-hydroxy-esters (derived from allylic alcohols or aldol reactions).

-

Base: NaH or KHMDS.

-

Critical Step: The cyclization must be fast to compete with intermolecular polymerization.

Method C: Visible-Light Giese Addition (Modern)

A recent breakthrough allows for the direct functionalization of oxetane-2-carboxylic acids via decarboxylative radical generation.

-

Reagents: Oxetane-2-carboxylic acid + Electron-deficient alkene.[2][3]

-

Catalyst: Ir(ppy)3 or organic photocatalyst (4CzIPN).

-

Mechanism: Generation of an

-oxy radical at C2, which adds to the alkene. This avoids the harsh conditions of traditional anionic chemistry.

Part 4: Medicinal Chemistry Applications[1][4][5][6][7][8][9]

Proline Bioisosteres (PRODH Inhibitors)

Oxetane-2-carboxylic acid is a potent competitive inhibitor of Proline Dehydrogenase (PRODH).

-

Mechanism: It binds in the active site similarly to proline but alters the electronic profile and transition state geometry.

-

Data:

values in the low mM range (competitive with L-tetrahydro-2-furoic acid). -

Advantage: The oxetane ring is metabolically robust against oxidative opening at C2 compared to larger ethers, provided the acyl group is not activated for rearrangement.

Solubility & Lipophilicity Modulation

Replacing a gem-dimethyl group or a proline ring with a 2-acyl oxetane typically:

-

Lowers LogD: The oxygen lone pairs increase polarity.

-

Reduces Amine Basicity: If an amine is attached at C3 (or via the acyl linker), the inductive effect of the oxetane oxygen reduces pKa, improving bioavailability and reducing hERG liability.

Comparative Data Table: Physicochemical Impact

| Property | Proline / Cyclopentane | 2-Acyl Oxetane Analog | Impact |

| LogP | High (Lipophilic) | Lower (More Polar) | Improved Solubility |

| Metabolic Stability | Susceptible to CYP oxid. | Moderate to High | Blocks metabolic soft spots |

| Conformation | Envelope (Flexible) | Planar/Puckered (Rigid) | Entropy penalty reduction |

| Chemical Stability | Stable | Acid Labile | Requires careful handling |

Part 5: Experimental Handling & Troubleshooting

The "Acid Test" (Stability Check)

Before committing a 2-acyl oxetane to a multi-step synthesis, perform this validation:

-

Dissolve 1 mg of substrate in CDCl3.

-

Add 1 drop of dilute HCl or TsOH.

-

Monitor by NMR.

-

Result A: Signals remain = Stable.

-

Result B: New peaks appear (typically

4.0-4.5 ppm for lactone -CH2-) = Unstable.

-

Storage & Purification Rules

-

Rule 1: Never store in acidic CDCl3 (chloroform decomposes to HCl over time). Use CD2Cl2 or neutralize with silver foil/basic alumina.

-

Rule 2: Avoid thermal stress. Distillation is rarely an option.

-

Rule 3: Use basic additives (Et3N or Pyridine) during silica chromatography.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

-

Jenkins, C. L., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Link

-

Delos Reyes, A. M., et al. (2023).[4] Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Chemical Science. Link

-

D'Souza, D. M., & Mueller, T. J. J. (2007). The Paternò-Büchi Reaction – A Versatile Tool in Organic Synthesis. Chemical Society Reviews. Link

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00936J [pubs.rsc.org]

Methodological & Application

The Synthetic Chemist's Guide to 2-Acetyloxetane: Ring Expansion Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Rising Prominence of the Oxetane Motif in Modern Chemistry

The oxetane ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry and drug development.[1][2] Its unique conformational properties and ability to act as a polar, metabolically stable bioisostere for gem-dimethyl and carbonyl groups have led to its incorporation into a growing number of bioactive molecules.[1][3] Among the diverse array of substituted oxetanes, 2-acetyloxetane stands out as a particularly valuable building block, offering a synthetically versatile handle for further molecular elaboration. This guide provides a comprehensive overview of the primary ring expansion strategies for the preparation of 2-acetyloxetane, with a focus on the underlying mechanisms, practical experimental protocols, and critical considerations for successful synthesis.

From Epoxide to Oxetane: The Logic of Ring Expansion

The most prevalent and synthetically robust approach to constructing the strained oxetane ring is through the ring expansion of a corresponding epoxide.[1][4] This strategy is thermodynamically driven by the relief of ring strain, as three-membered epoxides are significantly more strained than four-membered oxetanes. The key to a successful ring expansion lies in the judicious choice of a reagent that can facilitate a one-carbon insertion into the C-O bond of the epoxide.

For the synthesis of 2-acetyloxetane, the logical starting precursor is 2-acetyloxirane (methyl oxiranyl ketone). This α-keto epoxide is a highly reactive substrate, with two primary electrophilic sites: the carbonyl carbon and the two carbons of the epoxide ring. The electron-withdrawing nature of the acetyl group further activates the epoxide ring towards nucleophilic attack, a feature that is central to the ring expansion protocols discussed herein.[5]

Corey-Chaykovsky Ring Expansion: The Workhorse Reaction

The Corey-Chaykovsky reaction is a powerful and widely utilized method for the synthesis of oxetanes from epoxides.[6] The reaction employs a sulfur ylide, most commonly dimethyloxosulfonium methylide, as the key reagent.[1][4] This methodology has proven to be highly reliable and has even been successfully implemented on an industrial scale for the synthesis of oxetane-containing pharmaceutical intermediates.[1]

Mechanism of the Corey-Chaykovsky Ring Expansion

The reaction proceeds through a well-defined, stepwise mechanism:

-

Nucleophilic Attack: The sulfur ylide, a soft nucleophile, attacks one of the epoxide carbons in a classic S(_N)2 fashion. In the case of an unsymmetrical epoxide like 2-acetyloxirane, the attack is generally expected to occur at the less sterically hindered carbon.

-

Betaine Intermediate Formation: This initial attack results in the formation of a transient betaine intermediate.

-

Intramolecular Cyclization: The negatively charged oxygen of the opened epoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the sulfonium group.

-

Ring Closure and Elimination: This intramolecular displacement leads to the formation of the four-membered oxetane ring and the concomitant elimination of dimethyl sulfoxide (DMSO) as a byproduct.

Visualizing the Corey-Chaykovsky Mechanism

Sources

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]

Corey-Chaykovsky epoxidation to oxetane ring expansion methods

Application Note: High-Yield Synthesis of Oxetanes via Corey-Chaykovsky Epoxide Ring Expansion

Executive Summary

The oxetane ring has emerged as a critical pharmacophore in modern medicinal chemistry, often described as a "magic methyl" bioisostere. Replacing a gem-dimethyl group or a carbonyl with an oxetane ring often improves metabolic stability, lowers lipophilicity (LogP), and enhances aqueous solubility while maintaining steric volume.

While the Corey-Chaykovsky reaction is the gold standard for epoxide synthesis, its application to oxetane formation is less ubiquitous but highly potent. This guide details the specific protocols required to drive the reaction beyond the epoxide stage, utilizing dimethyloxosulfonium methylide to effect a methylene insertion ring expansion. We provide a robust, self-validating workflow for converting ketones directly to oxetanes (one-pot) or expanding isolated epoxides.

Mechanistic Insight & Causality

To master this protocol, one must understand the divergence between the sulfonium and sulfoxonium ylides.

-

Dimethylsulfonium methylide (Me₂S=CH₂): Generated from trimethylsulfonium iodide. It is kinetically unstable and highly reactive. It forms epoxides but cannot effect ring expansion to oxetanes due to rapid reversibility and lack of stability at the temperatures required for the second insertion.

-

Dimethyloxosulfonium methylide (Me₂S(O)=CH₂): Generated from trimethylsulfonium iodide (TMSOI) or chloride. It is thermodynamically more stable. This stability allows it to act as a nucleophile on the sterically hindered epoxide intermediate, driving the ring expansion to the oxetane.

The Cascade:

-

Epoxidation: The ylide attacks the ketone carbonyl.[1] The resulting betaine collapses to an epoxide and DMSO.

-

Ring Expansion (The Critical Step): In the presence of excess sulfoxonium ylide and elevated thermal energy, the ylide attacks the less substituted carbon of the epoxide (SN2-like). This forms a homo-betaine intermediate which cyclizes to expel DMSO and form the oxetane.

Pathway Visualization

Figure 1: Mechanistic flow from Ketone to Oxetane.[2][3] Note the requirement for excess ylide and heat to drive the second step.

Reagent Selection & Safety

| Component | Recommendation | Rationale |

| Ylide Precursor | Trimethylsulfoxonium Iodide (TMSOI) | Essential. Do not use Trimethylsulfonium iodide (sulfide precursor); it will stop at the epoxide. |

| Base | NaH (60% in oil) or KOtBu | NaH is standard for DMSO. KOtBu is preferred if using t-BuOH/DME mixtures for milder conditions. |

| Solvent | Anhydrous DMSO | High dielectric constant stabilizes the ylide. Must be dry (<50 ppm H₂O) to prevent quenching. |

| Atmosphere | Argon or Nitrogen | The ylide is sensitive to moisture and CO₂. |

Safety Warning:

-

NaH + DMSO: Can form dimsyl anion, which is thermally unstable above 60°C (potential runaway exotherm). Strict temperature control is mandatory.

-

Methylating Agents: TMSOI is a methylating agent. Handle in a fume hood.

Experimental Protocols

Protocol A: One-Pot Ketone to Oxetane Conversion

Best for: Robust substrates (aryl ketones, aliphatic ketones) where intermediate isolation is unnecessary.

Reagents:

-

Ketone substrate (1.0 equiv)

-

Trimethylsulfoxonium Iodide (TMSOI) (4.0 - 4.5 equiv)

-

NaH (60% dispersion in mineral oil) (4.5 equiv)

-

DMSO (anhydrous) (0.2 M concentration relative to ketone)

Step-by-Step Workflow:

-

Ylide Generation:

-

Flame-dry a 2-neck round-bottom flask equipped with a stir bar and reflux condenser under Argon.

-

Add NaH (4.5 equiv). Wash with dry pentane (3x) to remove mineral oil if lipophilic impurities are a concern (optional).

-

Add TMSOI (4.5 equiv) as a solid.

-

Add anhydrous DMSO slowly via syringe. Caution: Hydrogen gas evolution.

-

Stir at Room Temperature (RT) for 30–45 minutes until gas evolution ceases and a milky/clear solution (the ylide) forms.

-

-

Substrate Addition:

-

Dissolve the ketone (1.0 equiv) in a minimal amount of anhydrous DMSO.

-

Add the ketone solution dropwise to the ylide mixture at RT.

-

-

Epoxidation Phase:

-

Stir at RT for 1–2 hours.

-

Checkpoint: Take a TLC or LCMS aliquot. You should see full conversion of Ketone

Epoxide. Do not stop here.

-

-

Ring Expansion Phase:

-

Heat the reaction mixture to 50–60°C .

-

Note: Do not exceed 70°C to avoid NaH/DMSO decomposition risks.

-

Monitor by GC-MS or NMR. The epoxide peak will diminish, and the oxetane peak will appear. This step typically takes 4–12 hours.

-

-

Workup:

-

Cool to RT. Quench carefully with saturated aq. NH₄Cl.

-

Extract with Et₂O or EtOAc (3x).

-

Wash combined organics with water (2x) and brine (to remove DMSO).

-

Dry over MgSO₄ and concentrate.

-

-

Purification:

-

Flash chromatography. Note: Oxetanes are more polar than their corresponding epoxides but less polar than alcohols.

-

Protocol B: Step-Wise Expansion (Epoxide Oxetane)

Best for: Sensitive substrates or when the epoxide is commercially available.

Reagents:

-

Epoxide substrate (1.0 equiv)

-

TMSOI (2.5 equiv)

-

KOtBu (Potassium tert-butoxide) (2.5 equiv)

-

t-BuOH (tert-Butanol) (Solvent)

Rationale: Using KOtBu/t-BuOH is milder than NaH/DMSO and often provides cleaner profiles for the ring expansion step specifically.

Workflow:

-

Ylide Formation: In a dry flask, combine TMSOI (2.5 equiv) and KOtBu (2.5 equiv). Add t-BuOH (0.5 M). Stir at 50°C for 30 mins.

-

Reaction: Add the epoxide (1.0 equiv).

-

Expansion: Stir at 50–60°C for 6–18 hours.

-

Workup: Dilute with water, extract with hexanes/Et₂O.

Data Analysis & Troubleshooting

Comparative Performance Table

| Variable | Condition A | Condition B | Impact on Oxetane Yield |

| Base | NaH | KOtBu | KOtBu is milder; NaH is faster but riskier. |

| Solvent | DMSO | t-BuOH/DME | DMSO promotes faster reaction rates (dipolar aprotic). |

| Temp | 25°C | 50°C | 25°C stops at epoxide. 50°C+ is required for oxetane. |

| Stoichiometry | 1.2 eq Ylide | >3.0 eq Ylide | Excess ylide is the critical driver for ring expansion. |

Common Failure Modes:

-

Stalled at Epoxide:

-

Cause: Insufficient temperature or insufficient ylide equivalents.

-

Fix: Add fresh ylide (generated in a separate flask) and increase temp to 60°C.

-

-

Formation of THF (5-membered ring):

-

Cause: "Over-reaction" with a third methylene insertion.

-